2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
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Overview
Description
2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a complex organic compound that belongs to the class of purine nucleosides This compound is characterized by its purine base linked to a ribose sugar, which is a common structure in many biologically significant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the condensation of a purine base with a ribose sugar. One common method is the Fischer glycosylation, where the purine base is reacted with a protected ribose derivative under acidic conditions to form the nucleoside. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the glycosidic bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the enzymatic synthesis, where enzymes like nucleoside phosphorylases are used to catalyze the formation of the nucleoside from a purine base and a ribose phosphate. This method is advantageous due to its high specificity and mild reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different oxidation states of the purine base.
Reduction: Reduction reactions can modify the functional groups on the ribose sugar or the purine base.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the purine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various purine derivatives with modified functional groups, which can have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying nucleoside chemistry.
Biology: The compound is studied for its role in cellular processes, including DNA and RNA synthesis, and its interactions with enzymes and other biomolecules.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.
Mechanism of Action
The mechanism of action of 2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its incorporation into nucleic acids or its interaction with enzymes involved in nucleic acid metabolism. The compound can act as a substrate or inhibitor for various enzymes, affecting processes like DNA replication, transcription, and translation. Its molecular targets include DNA polymerases, RNA polymerases, and other enzymes involved in nucleotide synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine nucleosides like adenosine, guanosine, and inosine. These compounds share a similar structure but differ in the functional groups attached to the purine base or the ribose sugar .
Uniqueness
What sets 2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one apart is its specific functional groups, which confer unique chemical and biological properties. For example, the amino group at the 2-position of the purine base can participate in specific hydrogen bonding interactions, affecting the compound’s binding affinity and specificity for certain enzymes and receptors .
Properties
Molecular Formula |
C10H13N5O5 |
---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5+,6?,9-/m0/s1 |
InChI Key |
NYHBQMYGNKIUIF-QXQKWMGSSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@@H]3C([C@@H]([C@@H](O3)CO)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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